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molecular formula C10H8FNO2 B8725151 1-acetyl-6-fluoro-1,3-dihydro-2H-indol-2-one CAS No. 651747-71-6

1-acetyl-6-fluoro-1,3-dihydro-2H-indol-2-one

Cat. No. B8725151
M. Wt: 193.17 g/mol
InChI Key: DVFHFXFORJYWPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07169936B2

Procedure details

At 130° C., 82.5 g of 6-fluoro-2-indolinone (starting material IV) are stirred in 180 ml acetic anhydride for 3 hours. After cooling to room temperature, the precipitate is filtered off with suction, washed with 100 ml of petroleum ether and dried.
Quantity
82.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][C:7](=[O:11])[NH:8]2)=[CH:4][CH:3]=1.[C:12](OC(=O)C)(=[O:14])[CH3:13]>>[C:12]([N:8]1[C:9]2[C:5](=[CH:4][CH:3]=[C:2]([F:1])[CH:10]=2)[CH2:6][C:7]1=[O:11])(=[O:14])[CH3:13]

Inputs

Step One
Name
Quantity
82.5 g
Type
reactant
Smiles
FC1=CC=C2CC(NC2=C1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C2CC(NC2=C1)=O
Name
Quantity
180 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitate is filtered off with suction
WASH
Type
WASH
Details
washed with 100 ml of petroleum ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
C(C)(=O)N1C(CC2=CC=C(C=C12)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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